molecular formula C18H26N2O3S B288107 N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide

N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide

Cat. No. B288107
M. Wt: 350.5 g/mol
InChI Key: HXNVHRJUNLBCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide, also known as DCMN, is a fluorescent dye that has been extensively used in scientific research. This compound is a member of the naphthalenesulfonamide family and has been utilized in various biological and medical applications.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide involves its ability to bind to proteins and other biological molecules. The fluorescent properties of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide allow it to be used as a tool for tracking the movement and localization of these molecules. The binding of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide to proteins can also affect their function and activity, making it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has been shown to have minimal toxicity and is considered safe for use in biological systems. It does not appear to have any significant effects on cellular metabolism or physiology. However, the binding of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide to proteins can affect their function and activity, which may have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in lab experiments include its high sensitivity and specificity as a fluorescent probe. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are some limitations to its use, including its limited photostability and potential interference with cellular processes due to its binding to proteins.

Future Directions

There are several future directions for the use of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide. These probes could have improved photostability and specificity for certain biological molecules. Another area of interest is the application of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in vivo, where its use could provide insights into the behavior of biological systems in real-time. Additionally, the development of new imaging techniques that utilize N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide could lead to new discoveries in the fields of cell biology and medical imaging.
Conclusion
In conclusion, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide is a fluorescent dye that has been extensively used in scientific research. Its ability to bind to proteins and other biological molecules makes it a useful tool for studying protein-protein interactions and tracking intracellular processes. While there are some limitations to its use, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide remains an important tool in the field of biological research, and its future applications are promising.

Synthesis Methods

N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction between 4-methoxy-1-naphthalenesulfonyl chloride and diethylamine, which yields N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide hydrochloride. The hydrochloride salt is then treated with sodium hydroxide to obtain the final product, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide.

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has been widely used as a fluorescent probe in various biological and medical applications. It has been utilized in the detection and imaging of cancer cells, protein localization, and tracking of intracellular processes. N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has also been used as a pH sensor in biological systems.

properties

Product Name

N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H26N2O3S/c1-4-20(5-2)14-8-13-19-24(21,22)18-12-11-17(23-3)15-9-6-7-10-16(15)18/h6-7,9-12,19H,4-5,8,13-14H2,1-3H3

InChI Key

HXNVHRJUNLBCNM-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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